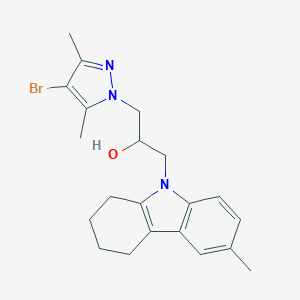
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, also known as BPTP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BPTP is a selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes.
Mechanism of Action
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol acts as a selective and potent antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes. By blocking the receptor, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can help researchers understand the role of the dopamine D3 receptor in different functions.
Biochemical and Physiological Effects:
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, reward processing, and movement control. Studies have also suggested that 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may have potential therapeutic applications in the treatment of addiction, Parkinson's disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in lab experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to study the specific role of this receptor in various physiological processes. However, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can be a limiting factor for some research groups.
Future Directions
There are several future directions for the use of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in scientific research. One potential application is in the study of addiction and the development of new treatments for addiction-related disorders. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may also have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to understand the role of the dopamine D3 receptor in various physiological processes and to identify potential therapeutic targets for different diseases.
Conclusion:
In conclusion, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a valuable tool for scientific research due to its selective and potent antagonist activity at the dopamine D3 receptor. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in studies of reward processing, addiction, and movement control, and has shown potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the role of the dopamine D3 receptor and to identify potential therapeutic targets for different disorders.
Synthesis Methods
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol involves several steps, including the preparation of the pyrazole and carbazole intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry. Several research groups have published detailed methods for the synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, which can be found in scientific literature.
Scientific Research Applications
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in scientific research to elucidate the role of the dopamine D3 receptor in various physiological processes. The receptor is involved in several functions, including reward processing, addiction, and movement control. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used to study these processes in animal models and has shown promising results in identifying potential therapeutic targets for various diseases.
properties
Molecular Formula |
C21H26BrN3O |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H26BrN3O/c1-13-8-9-20-18(10-13)17-6-4-5-7-19(17)24(20)11-16(26)12-25-15(3)21(22)14(2)23-25/h8-10,16,26H,4-7,11-12H2,1-3H3 |
InChI Key |
OTRIUFXWRGHKRY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)

![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)